N-Butyl-N-ethenylpropanamide N-Butyl-N-ethenylpropanamide
Brand Name: Vulcanchem
CAS No.: 113990-18-4
VCID: VC19159940
InChI: InChI=1S/C9H17NO/c1-4-7-8-10(6-3)9(11)5-2/h6H,3-5,7-8H2,1-2H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

N-Butyl-N-ethenylpropanamide

CAS No.: 113990-18-4

Cat. No.: VC19159940

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-N-ethenylpropanamide - 113990-18-4

Specification

CAS No. 113990-18-4
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name N-butyl-N-ethenylpropanamide
Standard InChI InChI=1S/C9H17NO/c1-4-7-8-10(6-3)9(11)5-2/h6H,3-5,7-8H2,1-2H3
Standard InChI Key LMAUNZLAIVYXTN-UHFFFAOYSA-N
Canonical SMILES CCCCN(C=C)C(=O)CC

Introduction

Chemical Identity and Structural Features

N-Butyl-N-ethenylpropanamide (IUPAC name: N-butyl-N-ethenylpropanamide) belongs to the class of substituted amides, featuring a propionamide core (CH3CH2C=O) with two alkyl/alkenyl groups attached to the nitrogen atom. Its molecular formula is C9H15NO, derived by substituting the ethyl group in N-butyl-N-ethylpropanamide (C9H19NO ) with an ethenyl (vinyl, CH2=CH–) group. Key structural attributes include:

  • Molecular formula: C9H15NO

  • Molecular weight: 153.22 g/mol (theoretical, based on substituent adjustments from )

  • SMILES notation: CC(=O)N(C=CC)(CCCC)

  • Functional groups: Amide (–CON–), ethenyl (CH2=CH–), and butyl (CH2CH2CH2CH2–).

The presence of the ethenyl group introduces unsaturation, which may enhance reactivity in polymerization or addition reactions compared to saturated analogs like N-butyl-N-ethylpropanamide .

Synthesis and Production Pathways

While no direct synthesis protocols for N-butyl-N-ethenylpropanamide are documented in the provided sources, plausible routes can be inferred from analogous compounds:

Nucleophilic Substitution Reactions

A primary method involves reacting propanamide with butyl and ethenyl halides in the presence of a base. For example:

\text{CH}_3\text{CH}_2\text{C(=O)NH}_2 + \text{CH}_2=CHBr} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{Base}} \text{CH}_3\text{CH}_2\text{C(=O)N(CH}_2\text{CH=CH}_2\text{)(C}_4\text{H}_9\text{)} + 2\text{HBr}

This approach mirrors the synthesis of N-butyl-N-ethylpropanamide, where sequential alkylation steps are employed .

Transamidation Strategies

Transamidation of pre-existing amides (e.g., N,N-dialkylpropanamides) with vinylamine or vinylating agents could introduce the ethenyl group. Such methods are common in modifying amide substituents while preserving the carbonyl functionality .

Radical-Mediated Pathways

Physicochemical Properties

Extrapolating from structural analogs, the following properties are anticipated for N-butyl-N-ethenylpropanamide:

PropertyValue (Theoretical)Comparison to Analogs ( , , )
Molecular weight153.22 g/molLower than N-butyl-N-ethylpropanamide (157.25 g/mol ) due to ethenyl substitution.
Density~0.91–0.95 g/cm³Similar to N-butyl-N-ethylpentanamide (0.86–0.99 g/cm³ ).
Boiling point180–200°CLower than N-butyl-N-phenylpropanamide (298.1°C ) due to reduced aromaticity.
LogP~1.5–2.0Less hydrophobic than N-butyl-N-ethylpropanamide (LogP 1.8 ) due to ethenyl polarity.
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, ether)Consistent with tertiary amides .

The ethenyl group’s double bond may confer limited conjugation with the amide carbonyl, potentially altering electronic properties and reactivity.

Chemical Reactivity and Stability

Hydrolytic Stability

Under acidic or basic conditions, hydrolysis of the amide bond may yield propanoic acid and corresponding amines:

CH3CH2C(=O)N(CH2CH=CH2)(C4H9)+H2OCH3CH2COOH+NH(CH2CH=CH2)(C4H9)\text{CH}_3\text{CH}_2\text{C(=O)N(CH}_2\text{CH=CH}_2\text{)(C}_4\text{H}_9\text{)} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + \text{NH(CH}_2\text{CH=CH}_2\text{)(C}_4\text{H}_9\text{)}

Hydrolysis rates are likely slower than those of esters (e.g., n-butyl formate ) due to the amide’s resonance stabilization.

Thermal Decomposition

At elevated temperatures (>250°C), decomposition into nitriles, alkenes, and CO2 is plausible, paralleling behaviors observed in other tertiary amides .

Applications and Industrial Relevance

While direct applications of N-butyl-N-ethenylpropanamide are undocumented, its potential uses include:

  • Polymer precursors: As a monomer for synthesizing polyamides with unsaturated side chains, enabling crosslinking or post-polymerization modifications.

  • Organic synthesis intermediates: Serving as a building block for pharmaceuticals or agrochemicals requiring amide functionalities with reactive double bonds.

  • Solvents or plasticizers: Its moderate polarity and solubility profile may suit niche roles in formulations requiring low volatility .

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